REACTION_CXSMILES
|
[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:14][S:15]([OH:18])(=[O:17])=[O:16].FC(F)(F)C(O)=O.[BH4-:26].[Na+]>C1COCC1>[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[CH3:14][S:15]([OH:18])(=[O:17])=[O:16].[BH3:26].[O:7]1[CH2:8][CH2:9][CH2:5][CH2:6]1 |f:0.1,2.3.4.5,8.9,11.12,14.15|
|
Name
|
VI
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
amide carbonyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound VI
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Type
|
CUSTOM
|
Details
|
by stirring about 4 to 6 hours at about -5° to +5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about -5° C. to about +5° C.
|
Type
|
WAIT
|
Details
|
followed by 12 to 18 hours at about 25°-40° C
|
Duration
|
15 (± 3) h
|
Type
|
ADDITION
|
Details
|
On completion, the reaction mixture is slowly added
|
Type
|
TEMPERATURE
|
Details
|
to cooled
|
Type
|
ADDITION
|
Details
|
dilute acid
|
Reaction Time |
5 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
B.O1CCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:14][S:15]([OH:18])(=[O:17])=[O:16].FC(F)(F)C(O)=O.[BH4-:26].[Na+]>C1COCC1>[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[CH3:14][S:15]([OH:18])(=[O:17])=[O:16].[BH3:26].[O:7]1[CH2:8][CH2:9][CH2:5][CH2:6]1 |f:0.1,2.3.4.5,8.9,11.12,14.15|
|
Name
|
VI
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
amide carbonyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound VI
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Type
|
CUSTOM
|
Details
|
by stirring about 4 to 6 hours at about -5° to +5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about -5° C. to about +5° C.
|
Type
|
WAIT
|
Details
|
followed by 12 to 18 hours at about 25°-40° C
|
Duration
|
15 (± 3) h
|
Type
|
ADDITION
|
Details
|
On completion, the reaction mixture is slowly added
|
Type
|
TEMPERATURE
|
Details
|
to cooled
|
Type
|
ADDITION
|
Details
|
dilute acid
|
Reaction Time |
5 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
B.O1CCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:14][S:15]([OH:18])(=[O:17])=[O:16].FC(F)(F)C(O)=O.[BH4-:26].[Na+]>C1COCC1>[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[CH3:14][S:15]([OH:18])(=[O:17])=[O:16].[BH3:26].[O:7]1[CH2:8][CH2:9][CH2:5][CH2:6]1 |f:0.1,2.3.4.5,8.9,11.12,14.15|
|
Name
|
VI
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
amide carbonyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound VI
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Type
|
CUSTOM
|
Details
|
by stirring about 4 to 6 hours at about -5° to +5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about -5° C. to about +5° C.
|
Type
|
WAIT
|
Details
|
followed by 12 to 18 hours at about 25°-40° C
|
Duration
|
15 (± 3) h
|
Type
|
ADDITION
|
Details
|
On completion, the reaction mixture is slowly added
|
Type
|
TEMPERATURE
|
Details
|
to cooled
|
Type
|
ADDITION
|
Details
|
dilute acid
|
Reaction Time |
5 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
B.O1CCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |